N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
The synthesis of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the sulfonamide group or the triazole ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase, which is crucial for various physiological processes . The triazole ring can interact with nucleic acids and proteins, disrupting their normal function and leading to antiviral or antibacterial effects . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can be compared with other sulfonamide derivatives and triazole-containing compounds:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group but differ in their overall structure and biological activity.
Triazole-Containing Compounds: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties
Properties
Molecular Formula |
C20H21ClN4O3S2 |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-3-24-19(13-25(30(2,27)28)17-7-5-4-6-8-17)22-23-20(24)29-14-18(26)15-9-11-16(21)12-10-15/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
YTXFSOJUOGOWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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